Antimicrobial Potency Against E. faecium: JSF-2827 vs. Optimized Analog JSF-3269
JSF-2827 exhibited promising antibacterial activity against E. faecium in the primary screen, prompting a hit-evolution campaign [1]. The optimized analog JSF-3269 demonstrated an MIC of 1.9–3.8 µM and an MBC of 7.7–15 µM against E. faecium; however, JSF-2827 itself had a less favorable potency profile, as the medicinal chemistry effort was explicitly designed to improve upon the parent hit's MIC while reducing Vero cell cytotoxicity [1]. The quantitative MIC improvement from JSF-2827 to JSF-3269—achieved through iterative SAR-driven design—underscores the value of JSF-2827 as the essential starting point for generating analogs with clinically meaningful potency [1].
| Evidence Dimension | E. faecium MIC (µM) and MBC (µM) |
|---|---|
| Target Compound Data | JSF-2827: MIC not reported as a discrete value in available public data; described as exhibiting 'promising antibacterial activity' in the primary screen [1]. |
| Comparator Or Baseline | JSF-3269: MIC = 1.9–3.8 µM; MBC = 7.7–15 µM . |
| Quantified Difference | JSF-3269 achieves low-micromolar potency; JSF-2827 served as the foundational hit whose potency was improved through structural optimization [1]. |
| Conditions | Microdilution assay against drug-resistant E. faecium strains; JSF-3269 also tested against S. aureus (MIC = 16 µM) and Gram-negative reference strains (MIC >120 µM) . |
Why This Matters
JSF-2827 is the validated hit that led to JSF-3269, a compound with defined low-micromolar potency; researchers procuring JSF-2827 gain access to the original chemotype for SAR exploration and further optimization.
- [1] Gallardo-Macias R, Russo R, Sherwood M, et al. J Med Chem. 2024;67(2):1384-1392. View Source
